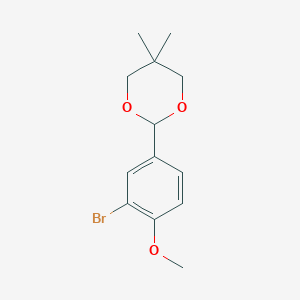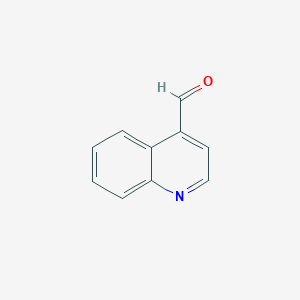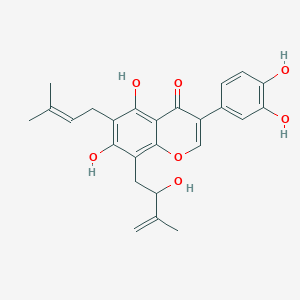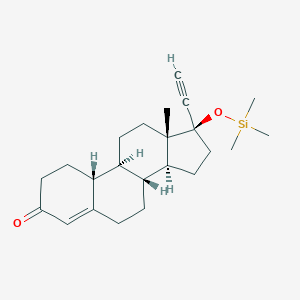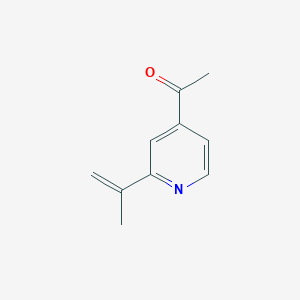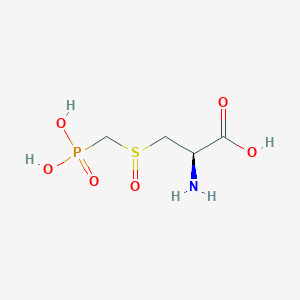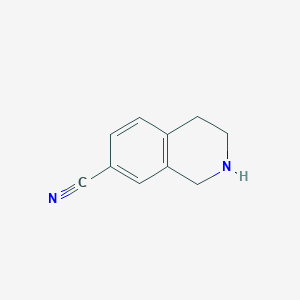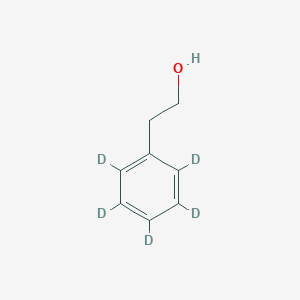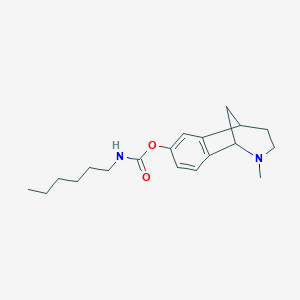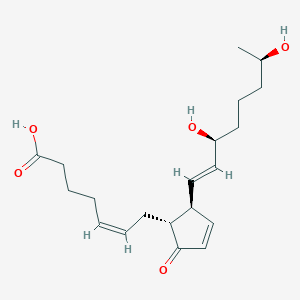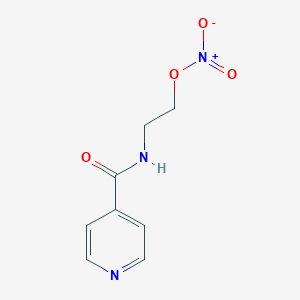
p-Nicorandil
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
p-Nicorandil, also known as 2-(pyridine-4-carbonylamino)ethyl Nitrate or 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-, primarily targets potassium channels and intracellular cGMP concentrations . It is a dual-action potassium channel opener that relaxes vascular smooth muscle through membrane hyperpolarization via increased transmembrane potassium conductance and increased intracellular concentration of cyclic GMP .
Mode of Action
This compound interacts with its targets to induce vasodilation of arterioles and large coronary arteries . It achieves this by activating potassium channels, which leads to the relaxation of vascular smooth muscle through membrane hyperpolarization . This dilation reduces both ventricular preload and afterload . Additionally, this compound has nitrate-like action that reduces venous return (preload) and dilates epicardial coronary arteries .
Biochemical Pathways
This compound affects the TLR4/SLC7A11 signaling pathway . It regulates ferroptosis, a form of regulated cell death, through this pathway . It raises protein levels of GPX4, Fpn, and SLC7A11, and decreases protein levels of ACSL4, DMT1, TfR1, and TLR4 .
Pharmacokinetics
This compound is rapidly and completely absorbed after oral administration . Its absolute bioavailability is 75 ± 23%, indicating that no significant hepatic first-pass effect exists . Peak plasma levels occur within 0.30 to 1.0 hours after dosing . The apparent distribution volume is about 1.4 liters/kg . The plasma concentrations decline according to two different processes: a rapid elimination phase (apparent t1/2 ≈ 1 hour) that involves about 96% of the dose found in plasma, and a slower phase between the eighth and twenty-fourth hour that could be the consequence of the vascular affinity of the compound .
Result of Action
The action of this compound results in the relaxation of coronary vascular smooth muscles by inhibiting guanylyl cyclase and increasing cyclic GMP levels with the activation of K+ channels and hyperpolarization through a second mechanism . It is shown to dilate normal and stenotic coronary arteries and reduces both ventricular preload and afterload .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is effective in all types of angina . Its nitrate-like action reduces venous return (preload) and, to a lesser extent, dilates epicardial coronary arteries . Through activation of K+ ATP channels, this compound also decreases total peripheral resistance (afterload) and coronary arteriolar resistance thus improving coronary flow reserve .
Biochemische Analyse
Biochemical Properties
p-Nicorandil interacts with various biomolecules, including enzymes and proteins, to exert its effects. It is an activator and opener of ATP-sensitive potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits . This interaction leads to the relaxation of vascular smooth muscle, contributing to its vasodilatory effects .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways and gene expression. It stimulates guanylate cyclase to increase the formation of cyclic GMP (cGMP) . cGMP activates protein kinase G (PKG), which phosphorylates and inhibits GTPase RhoA and decreases Rho-kinase activity . This process leads to a decrease in the calcium sensitivity
Vorbereitungsmethoden
The synthesis of p-Nicorandil involves several steps. One common method includes the reaction of pyridinecarboxamide with ethylene glycol nitrate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve scaling up this process and optimizing reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
p-Nicorandil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitrooxy group to other functional groups, such as amino groups.
Substitution: The nitrooxy group can be substituted with other groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and substitution reagents like halides. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
p-Nicorandil has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Vergleich Mit ähnlichen Verbindungen
p-Nicorandil can be compared with other nitrooxy compounds such as:
Nitroglycerin: Another nitrovasodilator used in cardiovascular medicine.
2,2-Dimethyl-3-(nitrooxy)propanoic acid: A compound with similar methanogenesis inhibition properties but different molecular structure
These compounds share similar functional groups but differ in their overall molecular structure and specific applications, highlighting the uniqueness of this compound in its specific uses and effects .
Eigenschaften
IUPAC Name |
2-(pyridine-4-carbonylamino)ethyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-8(7-1-3-9-4-2-7)10-5-6-15-11(13)14/h1-4H,5-6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYAIHIDPPQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30411802 | |
| Record name | 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30411802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65141-47-1 | |
| Record name | 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30411802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact mechanism is not fully elucidated in this paper, nicorandil is known to act as a nitric oxide donor and a potassium channel activator. These properties likely contribute to its myocardial protective effects.
- Speeds up the time to electromechanical arrest after cardioplegia administration []. This suggests a faster and potentially smoother cardiac standstill, which is crucial during surgery.
- Reduces the incidence of postoperative myocardial infarction, especially in patients undergoing mitral valve replacement [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(5,5-Dimethyl-1,3-dioxan-2-yl)-alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-alpha-(4-methoxyphenyl)benzenemethanol](/img/structure/B127532.png)
